molecular formula C10H19N3O B8747162 1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-

1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-

Cat. No. B8747162
M. Wt: 197.28 g/mol
InChI Key: OZZGPKBTZCTZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288370B2

Procedure details

1-[1-(diphenylmethyl)azetidin-3-yl]-4-propionylpiperazine (0.22 g, 0.59 mmol) was dissolved in a mixture of ethanol (9 mL) and acetic acid (0.2 mL) and to the resultant solution was added palladium hydroxide on carbon (83 mg). The mixture was stirred under hydrogen (5 bar) at RT for 23 h and then the catalyst was filtered off by means of a phase separator column then washing with ethanol. The solvent was removed by evaporation and the residue was dissolved in methanol (1 mL). The solution was filtered through a cation exchange column (Isolate SCX-2, 10 g). The column was washed with THF and then the product was eluted with ammonia-saturated methanol. The solvent was removed by evaporation and there was obtained 0.13 g (100%) of the title compound as an oil. 1H NMR (500 MHz, CD3OD): 1.1 (t, 3H), 2.3-2.5 (m, 6H), 3.4 (m, 1H), 3.6 (m, 4H), 3.9-4.0 (m, 4H).
Name
1-[1-(diphenylmethyl)azetidin-3-yl]-4-propionylpiperazine
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19][CH3:20])[CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1>C(O)C.C(O)(=O)C.[OH-].[OH-].[Pd+2]>[NH:8]1[CH2:9][CH:10]([N:12]2[CH2:17][CH2:16][N:15]([C:18](=[O:21])[CH2:19][CH3:20])[CH2:14][CH2:13]2)[CH2:11]1 |f:3.4.5|

Inputs

Step One
Name
1-[1-(diphenylmethyl)azetidin-3-yl]-4-propionylpiperazine
Quantity
0.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CCN(CC1)C(CC)=O)C1=CC=CC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)O
Name
resultant solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
83 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (5 bar) at RT for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off by means of a phase separator column
WASH
Type
WASH
Details
then washing with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (1 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a cation exchange column (Isolate SCX-2, 10 g)
WASH
Type
WASH
Details
The column was washed with THF
WASH
Type
WASH
Details
the product was eluted with ammonia-saturated methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
N1CC(C1)N1CCN(CC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.